molecular formula C8H16ClOP B14530064 Ethyl(hex-1-en-2-yl)phosphinic chloride CAS No. 62305-69-5

Ethyl(hex-1-en-2-yl)phosphinic chloride

Cat. No.: B14530064
CAS No.: 62305-69-5
M. Wt: 194.64 g/mol
InChI Key: DTFKTPJZELVNIF-UHFFFAOYSA-N
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Description

Ethyl(hex-1-en-2-yl)phosphinic chloride is a specialized organophosphorus reagent valued in research as a versatile chemical building block. Its molecular structure, featuring both a phosphinic chloride and an alkene group, makes it a useful intermediate for constructing more complex molecules through various reaction pathways. Compounds of this class are frequently explored in medicinal chemistry for their potential biological activity. For instance, phosphinic amide derivatives have been investigated as glucokinase activators for the potential treatment of diabetes and related metabolic disorders . Furthermore, phosphinic acid derivatives have been identified as key scaffolds in the development of RAS inhibitors, which are a significant focus in anticancer research . From a synthetic chemistry perspective, the phosphinic chloride moiety is highly reactive toward nucleophiles, enabling the formation of phosphorus-nitrogen (P-N) and phosphorus-oxygen (P-O) bonds. The adjacent alkene functionality also offers an additional handle for further chemical modification, such as in free-radical addition reactions, which are well-established for ethyl phosphinate compounds . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the specific product data sheet for detailed safety information and handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62305-69-5

Molecular Formula

C8H16ClOP

Molecular Weight

194.64 g/mol

IUPAC Name

2-[chloro(ethyl)phosphoryl]hex-1-ene

InChI

InChI=1S/C8H16ClOP/c1-4-6-7-8(3)11(9,10)5-2/h3-7H2,1-2H3

InChI Key

DTFKTPJZELVNIF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)P(=O)(CC)Cl

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Ethyl Hex 1 En 2 Yl Phosphinic Chloride

Elucidation of Reaction Pathways with Nucleophilic Reagents

The phosphorus-chlorine bond in ethyl(hex-1-en-2-yl)phosphinic chloride is the primary site of reaction with nucleophilic reagents. These reactions typically proceed through a nucleophilic substitution mechanism at the phosphorus center.

The esterification and amidation of phosphinic chlorides are fundamental transformations that yield phosphinate esters and phosphinic amides, respectively. These reactions generally proceed via a nucleophilic acyl substitution-type mechanism at the phosphorus center.

A general mechanism for the base-catalyzed esterification can be proposed as follows:

Activation of the Nucleophile: The base (B:) deprotonates the alcohol to form a more nucleophilic alkoxide.

Nucleophilic Attack: The alkoxide attacks the phosphorus center of the phosphinic chloride, forming a trigonal bipyramidal intermediate.

Chloride Elimination: The intermediate collapses, eliminating the chloride ion to form the phosphinate ester.

Regeneration of Base: The eliminated chloride ion reacts with the protonated base (BH+) to regenerate the base.

Similarly, amidation proceeds through the nucleophilic attack of the amine on the phosphorus atom. The reaction is typically faster than esterification due to the higher nucleophilicity of amines compared to alcohols. Often, two equivalents of the amine are used, one as the nucleophile and the second as a base to neutralize the liberated HCl.

ReagentProduct TypeGeneral ConditionsMechanistic Feature
Alcohol (R'OH)Phosphinate EsterBase catalyst (e.g., triethylamine), inert solventNucleophilic substitution at phosphorus
Primary/Secondary Amine (R'NH2/R'2NH)Phosphinic AmideOften excess amine or added base, inert solventNucleophilic substitution at phosphorus

While the formation of phosphinic amides typically proceeds through a nucleophilic substitution pathway, radical mechanisms can also be involved, particularly in reactions involving unsaturated systems or under specific initiation conditions. For instance, the addition of P-centered radicals to alkenes is a known method for forming C-P bonds. organic-chemistry.org Although less common for direct amide formation from a phosphinic chloride, radical pathways could be envisaged under photochemical or radical initiator-induced conditions.

A hypothetical radical-based mechanism for the formation of a phosphinic amide from this compound could involve the following steps:

Initiation: A radical initiator (e.g., AIBN) generates a radical species.

Radical Formation: This radical abstracts an atom (e.g., hydrogen from a suitable donor) to generate a new radical that can react with the phosphinic chloride or a derivative.

Propagation: The newly formed radical could potentially react with an amine to generate an aminyl radical, which then attacks the phosphorus center. Alternatively, a P-centered radical could be formed, which then reacts with the amine.

Termination: Combination of radical species terminates the chain reaction.

It is important to note that such radical mechanisms for phosphinic amide formation from phosphinic chlorides are not well-established and would represent a less conventional reaction pathway. The more accepted mechanism remains nucleophilic substitution.

Reaction TypeInitiatorKey IntermediateProduct
Radical Addition to AlkenesAIBN, Et3B/O2P-centered radicalAlkylphosphinic acid derivatives
Hypothetical Radical AmidationRadical InitiatorAminyl or P-centered radicalPhosphinic Amide

The reaction of phosphinic chlorides with imines can lead to the formation of various heterocyclic structures. The outcome of these reactions can be highly dependent on the reaction conditions, particularly the nature of the base employed. For instance, in analogous reactions of ethyl malonyl chloride with imines, the use of a weak nucleophilic base like 2-chloropyridine (B119429) can favor a [2+2] cycloaddition pathway, leading to β-lactams. nih.gov Conversely, a strong nucleophilic base such as N-methylimidazole can promote a [2+2+2] cycloaddition, resulting in dihydro-1,3-oxazin-4-one derivatives. nih.gov

By analogy, the reaction of this compound with an imine could potentially proceed through the formation of a ketene-like phosphinidene (B88843) oxide intermediate, which then undergoes cycloaddition with the imine. The specific pathway and resulting product would likely be influenced by the steric and electronic properties of both the phosphinic chloride and the imine, as well as the reaction conditions.

Base TypeAnnulation SelectivityResulting Heterocycle (Analogous System)
Weak Nucleophilic Base (e.g., 2-chloropyridine)[2+2] Cycloadditionβ-Lactam
Strong Nucleophilic Base (e.g., N-methylimidazole)[2+2+2] CycloadditionDihydro-1,3-oxazin-4-one

Annulation and Cycloaddition Reactions of Alkenylphosphinic Chlorides for Heterocycle Synthesis

The alkenyl group in this compound provides a handle for various annulation and cycloaddition reactions, enabling the synthesis of a wide range of phosphorus-containing heterocycles. These reactions are valuable for creating novel molecular scaffolds with potential applications in medicinal chemistry and materials science. nih.gov

Phosphine-catalyzed annulation reactions are a powerful tool for the construction of cyclic compounds. researchgate.net While these reactions typically involve tertiary phosphines as catalysts, the phosphorus center in this compound, after conversion to a phosphine (B1218219) oxide or a related derivative, could influence intramolecular cycloadditions involving the hexenyl side chain.

The electrophilic character of related phosphorus-containing systems, such as those with nitrosoalkene and azoalkene functionalities, allows for facile cycloaddition reactions with electron-rich olefins to form a variety of heterocyclic structures. nih.gov The alkenylphosphinic chloride itself, or derivatives thereof, could potentially undergo similar transformations, for instance, in Diels-Alder type reactions where the alkenyl group acts as the dienophile.

Catalytic Transformations Employing Phosphinic Chloride Functionality

The phosphinic chloride group can be a precursor to other functionalities that can participate in or direct catalytic transformations.

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and its application in phosphorus chemistry has led to significant advancements. mdpi.com Palladium-catalyzed cross-coupling reactions, for example, are widely used for the formation of carbon-phosphorus bonds. organic-chemistry.org While the phosphinic chloride itself is highly reactive, it can be converted to a phosphinate ester or H-phosphinate, which can then participate in metal-catalyzed reactions.

For instance, an aryl or vinyl group could be introduced at the phosphorus center via a palladium-catalyzed cross-coupling reaction of a corresponding H-phosphinate with an aryl or vinyl halide. Furthermore, the alkenyl group within the molecule could be a substrate for various metal-catalyzed transformations, such as olefin metathesis, hydrogenation, or hydroformylation, with the phosphorus moiety potentially influencing the stereochemical outcome of these reactions. mdpi.com

Catalytic ProcessMetal CatalystPotential Transformation of this compound Derivative
Cross-CouplingPalladiumFormation of Aryl-P or Vinyl-P bond
Olefin MetathesisRuthenium (Grubbs' catalyst), Molybdenum (Schrock's catalyst)Ring-closing metathesis involving the hexenyl chain
HydrogenationPalladium, Platinum, RhodiumSaturation of the hexenyl double bond

Exploration of Organocatalytic Approaches in Stereoselective Synthesis

The synthesis of P-stereogenic compounds, where a phosphorus atom is a chiral center, has seen significant advancement through organocatalysis. researchgate.net These methods offer an attractive alternative to metal-catalyzed reactions for creating optically active organophosphorus molecules. researchgate.net In the context of this compound, organocatalytic strategies could be employed to control the stereochemistry of nucleophilic substitution at the phosphorus atom.

Detailed research findings indicate that chiral catalysts, such as bicyclic imidazoles and squaramides, are effective in promoting stereoselective reactions of phosphoryl chlorides. nih.gov For instance, chiral bicyclic imidazole (B134444) catalysts have been successfully used in the dynamic kinetic asymmetric transformation (DyKAT) of P-racemic phosphoryl chlorides to produce enantioenriched products with high stereoselectivity. nih.gov This approach involves the rapid equilibration of the starting material with activated catalyst-substrate species, followed by a turnover-limiting step where the nucleophile attacks. nih.gov

Another promising strategy is the use of hydrogen-bond-donor catalysts for the desymmetrization of prochiral phosphonic dichlorides. frontiersin.org This methodology could hypothetically be adapted for kinetic resolution of racemic this compound. The catalyst would selectively activate one enantiomer towards reaction with a nucleophile, leaving the other enantiomer unreacted and thus achieving separation.

The proposed mechanism for such a kinetic resolution would involve the formation of diastereomeric intermediates between the chiral catalyst and each enantiomer of the phosphinic chloride. The diastereoselective attack by a nucleophile on these activated intermediates would then lead to the enantioenriched product. nih.gov The efficiency of these organocatalytic systems in analogous transformations is highlighted in the following table.

Table 1: Examples of Organocatalytic Stereoselective Synthesis of P-Stereogenic Compounds This data is based on reactions of analogous phosphoryl chlorides and is presented to illustrate the potential of organocatalysis.

Catalyst TypeSubstrate TypeNucleophileStereoselectivity (er or dr)
Chiral Bicyclic ImidazoleP-racemic Phosphoryl ChlorideProtected Nucleoside22:1 SP:RP
Chiral SquaramideBisphenol Phosphine OxideN-Bromosuccinimideup to 98.5:1.5 er
Bifunctional Iminophosphorane (BIMP)Phosphonate EstersVarious NucleophilesHigh enantioselectivity

Studies on Regioselectivity and Stereoselectivity in Alkenylphosphinic Chloride Transformations

The structure of this compound presents two primary sites for chemical attack: the electrophilic phosphorus center and the nucleophilic C=C double bond. This duality means that regioselectivity—whether a reagent attacks the P-atom or the vinyl group—is a key consideration in its transformations.

Nucleophilic substitution at the tetracoordinate phosphorus atom is a common reaction pathway for phosphinic chlorides. semanticscholar.org These reactions, often proceeding through an SN2-like mechanism, typically result in an inversion of configuration at the phosphorus center. researchgate.netresearchgate.net The stereochemical outcome, however, can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature, with possibilities for retention of configuration through mechanisms involving pentacoordinated phosphorus intermediates and Berry pseudorotation. rsc.org

Transformations involving the alkenyl moiety are also anticipated. The hex-1-en-2-yl group is an α,β-unsaturated system, making it susceptible to addition reactions. masterorganicchemistry.com The regioselectivity of such additions would be governed by electronic and steric factors of both the phosphinic chloride and the incoming reagent. For instance, electrophilic addition would likely follow Markovnikov's rule, with the electrophile adding to the terminal carbon of the double bond.

Stereoselectivity in these transformations is also a critical aspect. For reactions at the phosphorus center, achieving high stereoselectivity often requires the use of chiral reagents or catalysts, as discussed in the previous section. For reactions at the double bond, the approach of the reagent can be influenced by the bulky ethylphosphinic chloride group, potentially leading to diastereoselective outcomes if the phosphorus atom is already a stereocenter.

The interplay between these two reactive sites could also lead to more complex transformations, such as intramolecular cyclizations, where the initial attack at one site is followed by a subsequent reaction involving the other. The choice of reagents and reaction conditions would be paramount in directing the reaction toward the desired regio- and stereoisomer.

Table 2: Potential Regio- and Stereoselective Transformations of Alkenylphosphinic Chlorides This table presents hypothetical outcomes based on established principles of organophosphorus and alkene chemistry.

Reagent/ConditionPrimary Reactive SiteExpected Reaction TypePotential Stereochemical Outcome
Hard Nucleophile (e.g., R-OH, R-NH2)Phosphorus AtomNucleophilic Substitution (SN2@P)Inversion of configuration at P
Soft Nucleophile (e.g., Gilman reagent)C=C double bond (β-carbon)Conjugate AdditionDiastereoselection possible
Electrophile (e.g., HBr)C=C double bondElectrophilic AdditionMarkovnikov regioselectivity
Chiral Organocatalyst + NucleophilePhosphorus AtomAsymmetric Nucleophilic SubstitutionHigh enantioselectivity (Kinetic Resolution)

Advanced Spectroscopic and Computational Characterization of Ethyl Hex 1 En 2 Yl Phosphinic Chloride and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds, providing detailed information about the chemical environment of phosphorus, carbon, and hydrogen atoms within a molecule.

Phosphorus-31 NMR Spectroscopy for Investigating Phosphorus Environments

Phosphorus-31 (³¹P) NMR spectroscopy is particularly powerful for directly probing the electronic environment of the phosphorus atom. The chemical shift (δ) in ³¹P NMR is highly sensitive to the nature of the substituents attached to the phosphorus center. For phosphinic chlorides, the phosphorus atom is in a tetrahedral geometry, bonded to an oxygen, a chlorine, and two carbon atoms.

In Ethyl(hex-1-en-2-yl)phosphinic chloride, the phosphorus atom is connected to an ethyl group, a hex-1-en-2-yl group, a chlorine atom, and is double-bonded to an oxygen atom. This specific arrangement results in a characteristic chemical shift in the ³¹P NMR spectrum. The electron-withdrawing nature of the chlorine and oxygen atoms deshields the phosphorus nucleus, typically causing its resonance to appear at a high frequency (downfield). The chemical shifts for similar phosphinic chlorides, such as diphenylphosphinic chloride, are found in distinct regions of the spectrum. spectrabase.com The specific chemical shift for this compound would be expected in the phosphinic halide region, influenced by the electronic effects of the alkyl and alkenyl substituents.

Table 1: Illustrative ³¹P NMR Data for this compound (Note: Data are representative and based on typical values for similar compounds.)

CompoundSolventChemical Shift (δ) ppm
This compoundCDCl₃+45 to +65

Proton and Carbon-13 NMR Spectroscopy for Characterizing Alkenyl and Alkyl Moieties

¹H and ¹³C NMR spectroscopy provide complementary information, allowing for the complete characterization of the organic framework of the molecule. These techniques are essential for confirming the structure of the ethyl and hex-1-en-2-yl groups and their connectivity to the phosphorus atom.

In the ¹H NMR spectrum, the protons of the vinyl group (=CH₂) in the hex-1-en-2-yl moiety are expected to appear as distinct signals in the olefinic region (typically 5-6 ppm). The coupling of these protons to the phosphorus atom (²JP-H) would result in a characteristic splitting pattern, confirming their proximity to the phosphorus center. The protons of the ethyl group and the remaining methylene (B1212753) and methyl groups of the hexenyl chain would appear in the upfield region of the spectrum, with their chemical shifts and multiplicities determined by their neighboring protons and their coupling to the phosphorus atom (²JP-H and ³JP-H).

The ¹³C NMR spectrum would show distinct signals for the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the alkyl chains. The carbon atoms directly bonded to the phosphorus atom will exhibit a large one-bond coupling constant (¹JP-C), which is a definitive indicator of the P-C bond.

Table 2: Representative ¹H NMR Data for this compound (Note: Data are illustrative and based on general principles of NMR spectroscopy.)

Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
=CH₂ (vinyl) 5.5 - 6.0 m
P-CH₂ (ethyl) 1.8 - 2.2 dq JH-H ≈ 7, JP-H ≈ 15
CH₃ (ethyl) 1.0 - 1.3 dt JH-H ≈ 7, JP-H ≈ 20
C-CH₂ (hexenyl) 2.1 - 2.4 m
-(CH₂)₃- (hexenyl) 1.2 - 1.6 m

Table 3: Representative ¹³C NMR Data for this compound (Note: Data are illustrative and based on general principles of NMR spectroscopy.)

Assignment Chemical Shift (δ) ppm P-C Coupling Constant (J) Hz
C=CH₂ (vinyl) 135 - 145 ¹JP-C ≈ 100-120
=CH₂ (vinyl) 120 - 130 ²JP-C ≈ 5-10
P-CH₂ (ethyl) 20 - 30 ¹JP-C ≈ 80-100
CH₃ (ethyl) 5 - 15 ²JP-C ≈ 5-10
C-CH₂ (hexenyl) 30 - 40 ²JP-C ≈ 5-10
-(CH₂)₃- (hexenyl) 20 - 35

Computational Chemistry and Theoretical Modeling of Phosphinic Chloride Structures and Reactivity

Computational chemistry provides powerful tools to complement experimental data, offering insights into reaction mechanisms, electronic structures, and conformational dynamics that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Pathway Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For this compound, DFT can be employed to model its reactions, such as nucleophilic substitution at the phosphorus center. These calculations can map the potential energy surface of the reaction, identifying transition states and intermediates. nih.gov For instance, the reaction with a nucleophile can be studied to determine whether it proceeds through an associative or dissociative mechanism. DFT calculations can provide the activation energies for different pathways, allowing for the prediction of the most likely reaction mechanism. researchgate.netchemrxiv.org This information is invaluable for understanding and predicting the chemical behavior of the compound.

Ab Initio Calculations for Electronic Structure and Reactivity Predictions in Alkenylphosphorus Compounds

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a detailed description of the electronic structure of molecules. mpg.de For this compound, these methods can be used to calculate properties such as the molecular orbital energies (e.g., HOMO and LUMO), charge distribution, and dipole moment. mpg.deresearchgate.net The energies of the frontier molecular orbitals (HOMO and LUMO) are particularly important as they provide insights into the compound's reactivity and its potential as an electrophile or nucleophile. The calculated charge distribution can reveal the most reactive sites in the molecule, for example, the electrophilicity of the phosphorus atom. youtube.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with other molecules. For this compound, MD simulations can be used to explore the different conformations of the flexible hexenyl chain. researchgate.netosti.gov This is important for understanding how the shape of the molecule might influence its reactivity or its ability to bind to a target molecule. By simulating the molecule in a solvent, one can also study the effects of the solvent on its structure and dynamics. In the context of derivatives, MD simulations can be a powerful tool to investigate ligand binding to biological targets, such as enzymes, by modeling the interactions at the atomic level. biointerfaceresearch.com

Theoretical Rationalization of Product Yields and Selectivity

The prediction and rationalization of product yields and selectivity in reactions involving organophosphorus compounds like this compound are rooted in fundamental principles of physical organic chemistry and are increasingly augmented by computational modeling. The reactivity of the P-Cl bond, the influence of the ethyl and hex-1-en-2-yl substituents, and the nature of the attacking nucleophile are all critical factors that govern the outcome of a reaction.

Key Factors Influencing Reactivity and Selectivity:

Steric Effects: The steric bulk of the substituents on the phosphorus atom plays a significant role in determining the accessibility of the electrophilic phosphorus center to an incoming nucleophile. In the case of this compound, the hexenyl group is sterically more demanding than the ethyl group. This can influence the trajectory of the nucleophilic attack.

Electronic Effects: The electronic properties of the substituents modulate the electrophilicity of the phosphorus atom. The ethyl group is an electron-donating group, which slightly reduces the positive charge on the phosphorus. The hexenyl group, with its double bond, can exhibit more complex electronic effects, including inductive and resonance effects, which can influence the reactivity.

Nucleophile and Reaction Conditions: The nature of the nucleophile (hard vs. soft, bulky vs. small) and the reaction conditions (solvent, temperature) are paramount in determining the reaction pathway and the resulting product distribution. For instance, reactions with hard nucleophiles like water or alcohols typically lead to the substitution of the chloride, while softer nucleophiles might interact with the double bond of the hexenyl group under certain conditions.

Computational Approaches:

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms and predicting the outcomes of chemical reactions. For a molecule like this compound, DFT calculations can be employed to:

Model Transition States: By calculating the energies of possible transition states for different reaction pathways, one can predict the most likely mechanism and the expected products. For example, in a nucleophilic substitution reaction, DFT can help determine whether the reaction proceeds via a concerted SN2-like mechanism or a stepwise addition-elimination pathway.

Analyze Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the reactivity of the molecule. The LUMO of this compound is expected to be centered on the phosphorus atom, indicating its susceptibility to nucleophilic attack.

Predict Regioselectivity and Stereoselectivity: In reactions where multiple products can be formed, computational models can predict the relative activation energies for the formation of each product, thereby rationalizing the observed regioselectivity and stereoselectivity. For reactions involving the hexenyl group, DFT can help predict whether a reaction will occur at the phosphorus center or at the double bond.

A theoretical study on the reaction of triethylphosphite with tetrachloromethane using DFT at the B3LYP/6-311G(d,p) level of theory has shown that the nucleophilic attack of the phosphorus atom is preferred on the chlorine atom rather than the carbon atom, indicating a polar and regioselective reaction. Such computational approaches provide a framework for understanding and predicting the behavior of phosphinic chlorides in chemical reactions.

X-ray Crystallography for Solid-State Structural Determination of Phosphinic Chloride Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. researchgate.net For derivatives of this compound, this method can provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical and physical properties.

While a crystal structure for this compound itself is not publicly available, the principles of its solid-state structural determination can be understood by examining the crystal structures of related phosphinic chloride derivatives.

General Structural Features of Phosphinic Chlorides:

The central phosphorus atom in phosphinic chlorides adopts a tetrahedral geometry. The P=O double bond is typically the shortest and strongest bond to the phosphorus atom. The P-C and P-Cl bond lengths are influenced by the nature of the organic substituents.

Intermolecular Interactions:

In the solid state, molecules of phosphinic chloride derivatives are held together by various intermolecular forces, including:

Dipole-Dipole Interactions: The polar P=O and P-Cl bonds give rise to significant dipole moments, leading to strong dipole-dipole interactions that influence the packing of the molecules in the crystal lattice.

Hydrogen Bonding: While the parent phosphinic chloride does not have hydrogen bond donors, derivatives that incorporate functional groups capable of hydrogen bonding (e.g., hydroxyl or amino groups) will exhibit these strong intermolecular interactions, which will dominate the crystal packing.

The detailed analysis of the crystal structure of a phosphinic chloride derivative would involve the precise measurement of bond lengths and angles and a thorough examination of the intermolecular contacts to understand the packing motifs. This information is invaluable for structure-property relationship studies, polymorphism screening, and the design of new materials with specific solid-state properties.

Synthetic Utility and Transformative Potential of Ethyl Hex 1 En 2 Yl Phosphinic Chloride

Precursors for the Synthesis of Diverse Phosphinic Acids and Esters

Ethyl(hex-1-en-2-yl)phosphinic chloride is a reactive intermediate poised for conversion into a variety of phosphinic acids and their corresponding esters. The phosphorus-chlorine bond is highly susceptible to nucleophilic attack, making it a versatile precursor.

The hydrolysis of the phosphinic chloride, typically through reaction with water, readily yields the corresponding ethyl(hex-1-en-2-yl)phosphinic acid. This reaction is often straightforward, though care must be taken to control the reaction conditions to avoid unwanted side reactions involving the vinyl group. An alternative method involves the chlorination of a secondary phosphine (B1218219) oxide with reagents like phosphorus pentachloride to generate the phosphinic chloride in situ, which is then immediately hydrolyzed to the phosphinic acid. kent.ac.uk

Esterification is commonly achieved by reacting the phosphinic chloride with an alcohol or phenol. ingentaconnect.com This reaction usually proceeds under mild conditions, often in the presence of a base (such as triethylamine (B128534) or pyridine) to scavenge the hydrochloric acid byproduct. ingentaconnect.com The choice of alcohol can be varied extensively, allowing for the synthesis of a wide array of phosphinate esters with tailored properties. For instance, reaction with simple alkanols like methanol (B129727) or ethanol (B145695) would yield methyl and ethyl ethyl(hex-1-en-2-yl)phosphinate, respectively. The general scheme for these transformations is presented below.

PrecursorReagentProductReaction Type
This compoundWaterEthyl(hex-1-en-2-yl)phosphinic acidHydrolysis
This compoundAlcohol (R'-OH) / BaseAlkyl ethyl(hex-1-en-2-yl)phosphinateEsterification
Ethyl(hex-1-en-2-yl)phosphine oxidePhosphorus pentachloride, then WaterEthyl(hex-1-en-2-yl)phosphinic acidOxidation/Hydrolysis

This table illustrates the primary transformations of this compound into phosphinic acids and esters.

These synthetic routes are fundamental in organophosphorus chemistry, providing access to compounds that are not only valuable in their own right but also serve as intermediates for more complex molecules. The presence of the hexenyl group introduces possibilities for further functionalization, adding to the synthetic value of these products.

Key Intermediates in the Preparation of Phosphinic Amides and Phosphoramidates

Following the reactivity pattern of acid chlorides, this compound is an excellent starting material for the synthesis of phosphinic amides. The reaction with primary or secondary amines leads to the formation of a stable phosphorus-nitrogen bond. This amidation reaction is analogous to the esterification process and is typically carried out in the presence of a base to neutralize the HCl generated. ingentaconnect.com The vast number of available amines allows for the creation of a large library of phosphinic amides with diverse functionalities.

The synthesis of phosphoramidates from phosphinic chlorides is also a known transformation. Phosphoramidates are a class of organophosphorus compounds featuring a P-N bond, and they have garnered significant interest in medicinal chemistry and as synthetic reagents. nih.gov The reaction of a phosphinic chloride with an amine or ammonia (B1221849) derivative can lead to the formation of these structures. Various methods for the synthesis of phosphoramidates have been developed, including those that proceed through phosphorochloridate intermediates. nih.gov

Starting MaterialNucleophileProduct Class
This compoundPrimary Amine (R'NH₂)N-Alkyl-P-ethyl-P-(hex-1-en-2-yl)phosphinic amide
This compoundSecondary Amine (R'R''NH)N,N-Dialkyl-P-ethyl-P-(hex-1-en-2-yl)phosphinic amide
This compoundAmmonia (NH₃)P-Ethyl-P-(hex-1-en-2-yl)phosphinic amide

This interactive data table showcases the versatility of this compound in the synthesis of various phosphinic amides.

The resulting phosphinic amides and related phosphoramidates are stable compounds with potential applications in various fields, including as ligands in catalysis and as building blocks for bioactive molecules.

Role in the Construction of Organophosphorus Heterocycles and Ring Systems

Phosphinic chlorides are valuable precursors for the synthesis of organophosphorus heterocycles. These cyclic compounds containing a phosphorus atom in the ring system have applications as flame retardants, catalysts, and in medicinal chemistry. umsl.edu The construction of such rings can be achieved through various strategies, often involving the reaction of the phosphinic chloride with a bifunctional nucleophile.

For instance, reaction with a diol, diamine, or amino alcohol could lead to the formation of five-, six-, or seven-membered rings containing the phosphorus atom. Intramolecular cyclization reactions of suitably functionalized phosphinic acids derived from the chloride are also a viable route. The vinyl group within the hexenyl moiety of this compound could potentially participate in ring-closing metathesis reactions to form phosphorus-containing rings, further expanding its synthetic utility in this area. umsl.edu

Participation in Multicomponent Reactions (e.g., Ugi-type reactions) for Complex Molecular Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the rapid assembly of complex molecules from simple starting materials. While phosphinic chlorides themselves are generally too reactive to be used directly in typical MCRs like the Ugi reaction, their corresponding phosphinic acids are suitable components. The Ugi reaction, a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, can be adapted to include phosphorus-containing components. nih.gov

By first converting this compound to its corresponding phosphinic acid, this phosphorus-containing moiety can be incorporated into Ugi-type reactions, replacing the carboxylic acid component. This would lead to the synthesis of complex α-acylamino phosphinic amides, which are analogues of peptides and may exhibit interesting biological activities. rsc.org The use of α-phosphorated ketimines in Ugi reactions to produce tetrasubstituted α-aminophosphonates has been demonstrated, highlighting the potential for integrating phosphorus functionality into complex scaffolds via MCRs. nih.gov

Applications in Polymer and Material Science as Building Blocks or Modifiers

Organophosphorus compounds, including phosphinic acids and their derivatives, are increasingly being used in polymer and material science. cd-bioparticles.netresearchgate.net The presence of the vinyl group in this compound (or its derivatives) makes it a potential monomer for polymerization reactions. After conversion to the more stable phosphinic acid or ester, the hexenyl moiety can participate in polymerization processes such as free radical polymerization or be incorporated as a comonomer to introduce phosphorus functionality into polymer backbones. encyclopedia.pub

These phosphorus-containing polymers can exhibit desirable properties such as flame retardancy, improved thermal stability, and adhesive properties. cd-bioparticles.net Phosphinic acid groups can also be grafted onto existing polymer backbones to modify their surface properties or to introduce ion-exchange capabilities. nih.govresearchgate.net

Monoalkyl phosphinic acids have emerged as a promising class of ligands for the synthesis and surface functionalization of colloidal nanocrystals. acs.orgnih.govresearchgate.net They offer a reactivity that is intermediate between the commonly used carboxylates and phosphonates, providing better control over nanocrystal growth. nih.gov The phosphinic acid derived from this compound could serve as such a ligand.

These ligands bind to the surface of nanocrystals, providing colloidal stability and influencing their physical and chemical properties. researchgate.net Phosphinic acid ligands have been shown to be suitable for high-temperature nanocrystal synthesis and can lead to products with low polydispersity and high photoluminescence quantum yields. nih.govugent.be Furthermore, they can be used in post-synthetic ligand exchange reactions to modify the surface of pre-synthesized nanocrystals, tailoring them for specific applications. researchgate.net

Nanocrystal TypeLigand ClassAdvantages
CdSe, CdSMonoalkyl Phosphinic AcidsIntermediate reactivity, convenient purification, low polydispersity. nih.govugent.be
HfO₂, ZnSMonoalkyl Phosphinic AcidsIntermediate binding affinity, useful for surface engineering. researchgate.net

This table summarizes the advantages of using monoalkyl phosphinic acids as ligands in the synthesis of different types of nanocrystals.

Phosphonic and phosphinic acids are being investigated as functional groups in proton exchange membranes (PEMs), particularly for applications in fuel cells that operate at high temperatures and low humidity. nih.govrsc.org The phosphinic acid derived from the title chloride could be incorporated into a polymer structure to create a PEM.

Phosphonic acid groups can act as both proton donors and acceptors, facilitating proton transport through a hopping mechanism (Grotthuss mechanism) even under anhydrous conditions. scispace.com Fluoroalkyl phosphonic acids have been shown to be effective radical scavengers in PEMs, enhancing their durability. rsc.org While not a fluoroalkyl derivative, the incorporation of the ethyl(hex-1-en-2-yl)phosphinic acid moiety into a polymer backbone could contribute to the proton conductivity of the resulting membrane. 20.210.105 The development of polymers containing phosphinic acid groups is an active area of research for next-generation fuel cell technologies. 20.210.105

Role in Polymer-Supported Reagent Systems

The immobilization of reagents on polymeric supports offers significant advantages in chemical synthesis, including simplified purification of products, the ability to drive reactions to completion by using an excess of the supported reagent, and the potential for catalyst recycling. The unique structure of this compound, featuring a reactive P-Cl bond and a polymerizable vinyl group, makes it a prime candidate for the development of novel polymer-supported reagents.

The vinyl group can be readily co-polymerized with common monomers like styrene (B11656) or acrylates to incorporate the phosphinic chloride moiety into a polymer backbone. This process would yield a solid-supported reagent where the reactive phosphinic chloride is tethered to an insoluble matrix.

Potential Applications of Polymer-Supported this compound:

ApplicationDescription of TransformationPotential Advantages
Peptide Synthesis The polymer-supported phosphinic chloride can act as a coupling agent for the formation of peptide bonds. The carboxyl group of an amino acid would react with the supported reagent to form an activated intermediate, which would then be susceptible to nucleophilic attack by the amino group of a second amino acid.- Simplified purification of the resulting peptide. - Potential for automation in solid-phase peptide synthesis.
Ester and Amide Synthesis Similar to peptide synthesis, the supported reagent can be used to activate carboxylic acids for the formation of esters and amides.- Easy removal of the spent reagent by simple filtration. - High yields due to the possibility of using the reagent in excess.
Dehydration Reactions The phosphinic chloride moiety can act as a dehydrating agent, for instance, in the conversion of amides to nitriles.- Mild reaction conditions compared to some traditional dehydrating agents. - The polymeric nature of the reagent prevents the release of corrosive byproducts into the reaction mixture.

The synthesis of such polymer-supported reagents would likely involve the radical copolymerization of this compound with a suitable monomer, as depicted in the general scheme below:

Scheme 1: General scheme for the preparation of a polymer-supported phosphinic chloride.

Structure Reactivity Relationships in Alkenylphosphinic Chlorides

Impact of the Alkenyl Moiety (hex-1-en-2-yl) on the Reactivity Profile of the Phosphorus Center

The reactivity of the phosphorus center in Ethyl(hex-1-en-2-yl)phosphinic chloride is significantly influenced by the electronic properties of the attached hex-1-en-2-yl group. The carbon-carbon double bond in the alkenyl moiety introduces unique electronic effects that modulate the electrophilicity of the phosphorus atom.

The double bond can exert a mild electron-withdrawing inductive effect (-I) due to the higher s-character of the sp² hybridized carbons compared to sp³ hybridized carbons. This effect would tend to slightly increase the positive charge on the phosphorus atom, making it more susceptible to nucleophilic attack. However, the positioning of the double bond at the 2-position of the hexenyl chain means it is not in direct conjugation with the phosphorus atom. This lack of conjugation precludes any significant resonance effects (mesomeric effects) that could delocalize the electron density of the P=O bond or the phosphorus lone pairs.

Electronic and Steric Effects of the Ethyl Substituent on Reaction Selectivity

Electronic Effects: The ethyl group is a simple alkyl group and is generally considered to be electron-donating through an inductive effect (+I). This effect increases the electron density at the phosphorus center, which can slightly decrease its electrophilicity and thus reduce the rate of nucleophilic attack compared to a less electron-rich phosphorus center. However, this electron-donating effect is generally modest.

Steric Effects: The steric hindrance imposed by the ethyl group is also moderate. In nucleophilic substitution reactions at the phosphorus center, which often proceed via a trigonal bipyramidal transition state or intermediate, the size of the substituents can significantly influence the reaction rate. chemistrysteps.comlibretexts.orgncert.nic.in While not as bulky as a tert-butyl or adamantyl group, the ethyl group occupies more space than a methyl group, potentially slowing the approach of a bulky nucleophile. nih.gov

The interplay of these electronic and steric factors can influence reaction selectivity. For instance, a bulky nucleophile might react preferentially at a less sterically hindered site if one were available, or the reaction might proceed more slowly compared to a less hindered phosphinic chloride. The following table provides a comparison of common substituent effects on phosphorus, illustrating the relative contribution of electronic and steric parameters.

Substituent (R)Tolman Electronic Parameter (TEP, cm⁻¹)Tolman Cone Angle (θ, °)General Effect
Methyl2064.1118Weakly Electron-Donating, Low Steric Bulk
Ethyl2061.7132Electron-Donating, Moderate Steric Bulk
tert-Butyl2056.1182Strongly Electron-Donating, High Steric Bulk
Phenyl2068.9145Electron-Withdrawing (Inductive), Moderate Steric Bulk
Ferrocenyl2062.3178Strongly Electron-Donating, High Steric Bulk nih.gov

Data in this table are representative values for common substituents to illustrate general trends.

Influence of the Chloride Leaving Group on Reaction Kinetics and Thermodynamics

The chloride atom in this compound serves as a leaving group in nucleophilic substitution reactions. Its properties are a key determinant of the reaction's kinetics and thermodynamics.

Chloride is considered a good leaving group because its conjugate acid, hydrochloric acid (HCl), is a strong acid (pKa ≈ -7). The ability of a leaving group to depart is inversely related to its basicity; weak bases are good leaving groups because they can stabilize the negative charge they acquire upon departure. wikipedia.orglibretexts.org This makes the P-Cl bond susceptible to cleavage by a wide range of nucleophiles.

Kinetics: The rate of a nucleophilic substitution reaction is dependent on the energy of the transition state. The relatively weak and polar nature of the P-Cl bond contributes to a lower activation energy for its cleavage compared to, for example, a P-F or P-OH bond. Reactions involving the displacement of chloride are typically faster than those with poorer leaving groups under similar conditions.

The following table compares the leaving group ability of common halides.

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Leaving Group Ability
I⁻HI-10Excellent
Br⁻HBr-9Very Good
Cl⁻HCl-7Good wikipedia.org
F⁻HF3.2Poor

This table illustrates the general trend that weaker bases are better leaving groups.

Stereochemical Considerations Arising from the Chiral Phosphorus Center (if applicable)

The phosphorus atom in this compound is bonded to four different groups: an ethyl group, a hex-1-en-2-yl group, a chlorine atom, and an oxygen atom (via a double bond). This arrangement makes the phosphorus atom a stereocenter, and the molecule is therefore chiral. nih.govwiley-vch.de As a result, this compound can exist as a pair of enantiomers.

The presence of a chiral phosphorus center has significant implications for its reactivity, particularly in nucleophilic substitution reactions. These reactions can proceed through different stereochemical pathways, most commonly with either inversion or retention of configuration at the phosphorus center.

Inversion of Configuration: This outcome is typical of a backside nucleophilic attack, analogous to the Sₙ2 reaction at a carbon center. The nucleophile attacks the phosphorus atom from the side opposite to the leaving group, leading to an inversion of the stereochemistry. researchgate.net

Retention of Configuration: This can occur through various mechanisms, including a front-side attack or the formation of a stable pentacoordinate intermediate that undergoes pseudorotation before the leaving group departs. researchgate.net

The stereochemical outcome depends on several factors, including the nature of the nucleophile, the solvent, and the other substituents on the phosphorus atom. The synthesis of specific enantiomers of such P-chiral compounds is a significant area of research in organophosphorus chemistry, often requiring the use of chiral auxiliaries or catalysts. rsc.orgresearchgate.net Without experimental studies on this compound, the specific stereochemical outcomes of its reactions remain a matter of theoretical prediction.

Future Research Directions and Emerging Applications in Ethyl Hex 1 En 2 Yl Phosphinic Chloride Chemistry

Development of Novel Catalytic Systems for Highly Efficient and Selective Transformations

The reactivity of the P-Cl bond in Ethyl(hex-1-en-2-yl)phosphinic chloride makes it an ideal substrate for developing novel catalytic transformations. Future research will likely focus on creating highly efficient and selective catalytic systems to manipulate this functional group. A primary area of investigation will be the development of transition-metal catalysts for cross-coupling reactions. These reactions would enable the facile introduction of a wide array of organic fragments, leading to a diverse library of phosphinic acid derivatives.

Furthermore, the design of chiral catalysts for asymmetric transformations of the phosphinic chloride is a significant avenue for exploration. Enantiomerically pure phosphinates are valuable targets in medicinal chemistry, and catalytic methods for their synthesis from prochiral precursors like this compound are highly sought after. Research into catalysts that can control stereoselectivity at the phosphorus center will be a key focus.

Potential Catalytic Transformation Catalyst System Anticipated Product Class Significance
Suzuki-Miyaura CouplingPalladium-based catalysts with specialized phosphine (B1218219) ligandsAryl/heteroaryl-substituted phosphinatesAccess to novel ligands and biologically active molecules
Sonogashira CouplingCopper/Palladium co-catalysisAlkynyl-phosphinatesSynthesis of functional materials and pharmaceutical intermediates
Asymmetric Nucleophilic SubstitutionChiral Lewis acids or organocatalystsEnantiopure phosphinate esters and amidesDevelopment of chiral drugs and asymmetric catalysts

Exploration of Bio-Inspired Synthetic Routes and Bio-Conjugation Strategies for Phosphinic Derivatives

Nature provides a rich source of inspiration for the development of novel synthetic methodologies. nih.gov Future research into this compound will likely involve the exploration of bio-inspired synthetic routes to create phosphinic acid derivatives with enhanced biological activity. This could involve mimicking enzymatic processes to achieve high selectivity and efficiency in the synthesis of complex molecules.

A particularly exciting area is the use of this compound and its derivatives in bio-conjugation strategies. The phosphinic acid moiety can act as a stable mimic of phosphate (B84403) groups, making these compounds suitable for interacting with biological systems. nih.govresearchgate.net The alkenyl group provides a handle for further functionalization, allowing for the attachment of biomolecules such as peptides, proteins, or nucleic acids. These bio-conjugates could find applications in drug delivery, diagnostics, and as probes for studying biological processes.

Bio-Conjugation Strategy Target Biomolecule Potential Application
"Click" Chemistry via the alkenyl groupAzide-modified peptides or proteinsTargeted drug delivery, enzyme inhibition
Thiol-ene reactionCysteine-containing proteinsProtein labeling and imaging
Amidation via the phosphinic chlorideAminated DNA or RNA fragmentsDevelopment of novel therapeutic oligonucleotides

Advanced Materials Development Utilizing Alkenylphosphinic Chloride Scaffolds

The unique structural features of this compound make it a versatile building block for the creation of advanced materials. The presence of the polymerizable alkenyl group allows for its incorporation into polymer backbones, leading to the development of functional polymers with tailored properties. These phosphinate-containing polymers could exhibit enhanced thermal stability, flame retardancy, and metal-ion binding capabilities.

Furthermore, the phosphinic chloride moiety can be used to modify the surfaces of various materials, such as silica (B1680970), metal oxides, or nanoparticles. This surface functionalization can impart new properties to the materials, such as improved dispersibility, catalytic activity, or biocompatibility. The development of novel scaffolds for tissue engineering is another promising application, where the phosphinic acid derivatives can promote cell adhesion and growth. nih.govnih.gov

Material Type Method of Incorporation Potential Properties and Applications
Functional PolymersRadical or transition-metal-catalyzed polymerization of the alkenyl groupFlame retardants, ion-exchange resins, dental materials
Surface-Modified NanoparticlesReaction of the phosphinic chloride with surface hydroxyl groupsEnhanced drug delivery vehicles, novel catalysts
Hybrid Organic-Inorganic MaterialsSol-gel processing with metal alkoxidesMaterials with tunable optical and electronic properties

Integration with Flow Chemistry and Sustainable Synthesis Technologies for Scalable Production

To realize the full potential of this compound and its derivatives, the development of scalable and sustainable synthetic methods is crucial. Flow chemistry offers significant advantages over traditional batch processes, including improved safety, higher efficiency, and better process control. Future research will focus on translating the synthesis of this compound and its subsequent transformations into continuous flow systems.

In addition to flow chemistry, the principles of green chemistry will be integral to the development of sustainable production methods. This includes the use of less hazardous reagents, renewable starting materials, and energy-efficient processes. The development of catalytic methods, as discussed in section 7.1, will play a key role in achieving these goals by reducing waste and improving atom economy.

Investigation of Emerging Applications in Specialized Chemical Fields

The unique reactivity and structural features of this compound open up possibilities for its application in various specialized chemical fields. In agrochemistry, its derivatives could be explored as novel herbicides or pesticides. nih.gov In the field of coordination chemistry, phosphinic acid ligands derived from this compound could be used to create novel metal complexes with interesting catalytic or photophysical properties.

Furthermore, the development of phosphinate-based ionic liquids and electrolytes is an emerging area of research. These materials could find applications in batteries, capacitors, and as environmentally benign solvents. The versatility of this compound as a precursor makes it an attractive starting point for the design and synthesis of these next-generation materials.

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